
2-メチル-1,2,3,4-テトラヒドロアクリジン-9-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a chemical compound with the CAS Number: 247571-77-3 . Its IUPAC name is 2-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid . The compound has a molecular weight of 241.29 .
Molecular Structure Analysis
The InChI code for “2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is 1S/C15H15NO2/c1-9-6-7-13-11 (8-9)14 (15 (17)18)10-4-2-3-5-12 (10)16-13/h2-5,9H,6-8H2,1H3, (H,17,18) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature .科学的研究の応用
腐食抑制
2-メチル-1,2,3,4-テトラヒドロアクリジン-9-カルボン酸: は、潜在的な腐食抑制剤として特定されています。 そのアクリジン誘導体は、安全性と経済性に影響を与える重要な問題である腐食から金属部品を保護する可能性を示しています . 金属上に保護層を形成するこの化合物の能力は、金属の長寿命が重要な産業で活用できます。
抗がん活性
2-メチルテトラヒドロアクリジンを含むアクリジン誘導体は、その抗がん特性について研究されています。それらは、がん細胞の増殖に不可欠な複製プロセスを妨げ、DNAにインターカレーションすることで機能します。 このメカニズムは、新しい抗がん剤の開発に利用できます .
アルツハイマー病の治療
アルツハイマー病に対して承認された最初のアクリジン系薬物は、2-メチルテトラヒドロアクリジンと構造的に類似したタクリヌです。 これらの化合物はコリン作動性神経伝達物質の産生を高め、神経変性疾患に対する治療アプローチを提供します .
抗菌特性
アクリジン誘導体は、その抗菌効果で知られています。それらは、微生物のDNAと相互作用する能力のために、消毒剤や抗菌剤として使用されてきました。 この用途は、新しい抗生物質や消毒剤の開発に不可欠です .
材料科学
材料科学において、2-メチルテトラヒドロアクリジン誘導体は、特定の電子または光物理的特性を持つ新規材料の合成に使用できます。 それらの平面構造と電子配置は、有機エレクトロニクスでの用途に適しています .
光物理学と有機エレクトロニクス
アクリジン誘導体のユニークな構造的特徴は、それらを光物理学と有機エレクトロニクスにおいて貴重な存在にします。 それらは、特定の発光特性を必要とする発光材料やデバイスを作成するために使用できます .
生物科学
生物科学において、アクリジン化合物のインターカレーション特性により、それらはDNAプロセスを研究するためのツールとして使用できます。 それらは、イメージングや診断目的のために蛍光マーカーで標識することもできます .
合成方法開発
2-メチルテトラヒドロアクリジンを含むアクリジンとその誘導体の合成は、化学の関心分野です。 新しい合成経路の開発は、さまざまな用途で優れた特性を持つ化合物の発見につながる可能性があります .
作用機序
Target of Action
It is structurally similar to tacrine, a known acetylcholinesterase inhibitor . Therefore, it may also target acetylcholinesterase, a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
Pharmacokinetics
The compound’s bioavailability would be influenced by these factors .
Result of Action
If it acts similarly to tacrine, it could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in conditions like alzheimer’s disease where acetylcholine levels are typically reduced .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its target. Additionally, the presence of other substances could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h2-5,9H,6-8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCKKMVBVAVEIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378150 |
Source


|
| Record name | 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
247571-77-3 |
Source


|
| Record name | 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

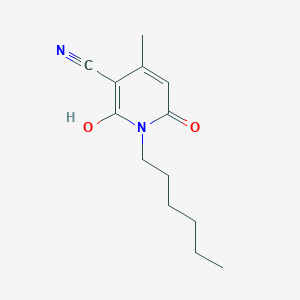

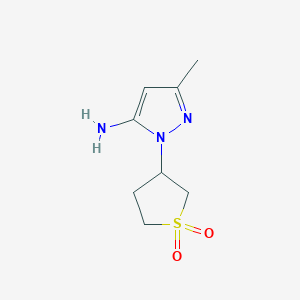
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)
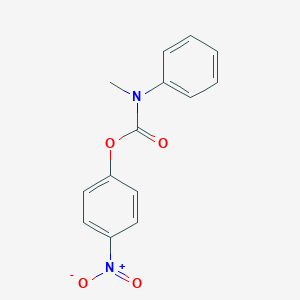
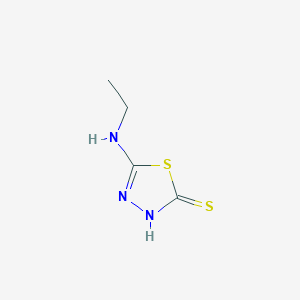


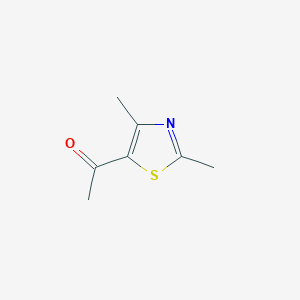
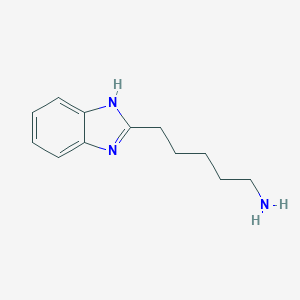

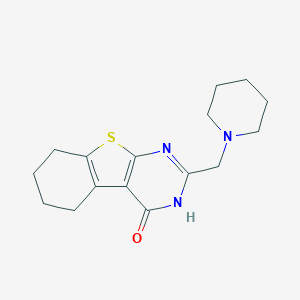

![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)